Cas no 94838-55-8 (tert-butyl N-[(4-aminophenyl)methyl]carbamate)

tert-butyl N-[(4-aminophenyl)methyl]carbamate structure
94838-55-8 structure
Product Name:tert-butyl N-[(4-aminophenyl)methyl]carbamate
CAS No:94838-55-8
MF:C12H18N2O2
MW:222.283523082733
MDL:MFCD03001716
CID:803479
PubChem ID:24874499
Update Time:2024-10-25

tert-butyl N-[(4-aminophenyl)methyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 4-(N-Boc-Aminomethyl)aniline
    • 4-(BOC-AMINOMETHYL)ANILINE
    • 4-[(N-Boc)aminomethyl]aniline
    • 4-[(N-tert-Butoxycarbonylamino)methyl]aniline
    • 5-AMinoMethyl-salicylic acid Methyl ester
    • Carbamic acid,N-[(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl 4-aminobenzylcarbamate
    • tert-Butyl N-(4-aminobenzyl)carbamate
    • tert-butyl N-[(4-aminophenyl)methyl]carbamate
    • tert-butyl (4-aminobenzyl)carbamate
    • Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester
    • (4-Aminobenzyl)carbamic acid tert-butyl ester
    • N-[(4-aminophenyl)methyl](tert-butoxy)carboxamide
    • p-BocNHCH2C6H4NH2
    • 4[N-Boc aminomethyl]aniline
    • t-butyl-4-aminobenzy
    • Carbamic acid, [(4-aminophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
    • 4-(((tert-Butyloxycarbonyl)amino)methyl)aniline
    • 4-[(N-tert-Butyloxycarbonyl)amino]benzylamine
    • J-513793
    • AM10035
    • SY027299
    • SCHEMBL54834
    • 4-[N-Boc aminomethyl]aniline
    • tert-butyl-4-aminobenzylcarbamate
    • 4-(tert.butoxycarbonylaminomethyl)-aniline
    • MFCD03001716
    • 94838-55-8
    • AS-0007
    • N-t-butyloxycarbonyl-p-aminobenzylamine
    • B56846
    • (4-AMINO-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • 4-(n-tert.butoxycarbonyl-aminomethyl)-aniline
    • CS-B0791
    • 4-(N-tertiary-butyloxycarbonylaminomethyl)aniline
    • 4-(N-tert-butoxycarbonylaminomethyl)aniline
    • Z600391710
    • (4-aminobenzyl)carbamic acid t-butyl ester
    • AC-6434
    • 4-[(N-Boc)aminomethyl]aniline, 97%
    • FT-0642289
    • BCP24294
    • tert-butyl (4-amino-benzyl)-carbamate
    • UXWQXBSQQHAGMG-UHFFFAOYSA-N
    • N-(4-aminophenylmethyl)carbamic acid t-butyl ester
    • t-butyl-4-aminobenzylcarbamate
    • 4-tert.butoxycarbonylaminomethyl-aniline
    • 4-amino-N-tert-butoxycarbonylbenzylamine
    • EN300-51826
    • AKOS005071696
    • BP-21488
    • p-tert-butoxycarbonylaminomethylaniline
    • DTXSID20373203
    • SB79930
    • 4-(N-Boc)aminomethyl aniline
    • DB-006553
    • BBL102863
    • STL556671
    • MDL: MFCD03001716
    • Inchi: 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)
    • InChI Key: UXWQXBSQQHAGMG-UHFFFAOYSA-N
    • SMILES: O(C(NCC1C=CC(=CC=1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 222.13700
  • Monoisotopic Mass: 222.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.7
  • Topological Polar Surface Area: 64.4

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.095
  • Melting Point: 75-78 °C (lit.)
  • Boiling Point: 382.3°Cat760mmHg
  • Flash Point: 185°C
  • Refractive Index: 1.542
  • PSA: 64.35000
  • LogP: 3.26560

tert-butyl N-[(4-aminophenyl)methyl]carbamate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Room temperature
  • Risk Phrases:R36/37/38

tert-butyl N-[(4-aminophenyl)methyl]carbamate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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tert-butyl N-[(4-aminophenyl)methyl]carbamate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  rt; 10 h, rt
Reference
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Production Method 2

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  30 min, 0 °C; 18 h, 23 °C
Reference
Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C; 2 h, 0 °C
Reference
Photoswitchable Pseudoirreversible Butyrylcholinesterase Inhibitors Allow Optical Control of Inhibition in Vitro and Enable Restoration of Cognition in an Alzheimer's Disease Mouse Model upon Irradiation
Scheiner, Matthias ; Sink, Alexandra ; Hoffmann, Matthias; Vrigneau, Cassandre; Endres, Erik ; et al, Journal of the American Chemical Society, 2022, 144(7), 3279-3284

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
Reference
"Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist
Rodriguez-Soacha, Diego A.; Fender, Julia; Ramirez, Yesid A.; Collado, Juan Antonio; Munoz, Eduardo; et al, ACS Chemical Neuroscience, 2021, 12(9), 1632-1647

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 50 psi, rt
Reference
Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists
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Production Method 6

Reaction Conditions
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  30 min, 0 °C; 15 min, 0 °C
Reference
Preparation of peptidyl antithrombotic agents
, United States, , ,

Production Method 7

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Photoswitchable Amino Acids - Synthesis, Photochromism and Incorporation into Peptidic Grb2-SH2 Antagonists
Priewisch, Beate, 2006, , ,

Production Method 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
Reference
N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists and Partial Antagonists of the Vanilloid Receptor
Lee, Jeewoo; Lee, Jiyoun; Kang, Myungshim; Shin, Myoungyoup; Kim, Ji-Min; et al, Journal of Medicinal Chemistry, 2003, 46(14), 3116-3126

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water ;  cooled; 18 h, rt
Reference
Preparation of (sulfonylamino)(aminomethylidene)indolinones as cell proliferation inhibitors.
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Production Method 10

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Preparation of novel thioureas as modulators for vanilloid receptor (VR)
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Production Method 11

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ;  1 min, 30 - 35 °C
Reference
Nonsolvent Application of Ionic Liquids: Organo-Catalysis by 1-Alkyl-3-methylimidazolium Cation Based Room-Temperature Ionic Liquids for Chemoselective N-tert-Butyloxycarbonylation of Amines and the Influence of the C-2 Hydrogen on Catalytic Efficiency
Sarkar, Anirban; Roy, Sudipta Raha; Parikh, Naisargee; Chakraborti, Asit K., Journal of Organic Chemistry, 2011, 76(17), 7132-7140

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 35 psi, rt
Reference
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Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 1 atm, rt
Reference
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Production Method 14

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 90 min, rt
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Production Method 15

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Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
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Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  2 d, rt
Reference
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Production Method 18

Reaction Conditions
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Production Method 19

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; 2 h, rt
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Production Method 20

Reaction Conditions
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tert-butyl N-[(4-aminophenyl)methyl]carbamate Raw materials

tert-butyl N-[(4-aminophenyl)methyl]carbamate Preparation Products

tert-butyl N-[(4-aminophenyl)methyl]carbamate Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL
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(CAS:94838-55-8)4-(N-BOC-氨甲基)苯胺
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(CAS:94838-55-8)tert-butyl N-[(4-aminophenyl)methyl]carbamate
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Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:56
Price ($):230.0/761.0
Email:sales@amadischem.com
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Suzhou Senfeida Chemical Co., Ltd
(CAS:94838-55-8)4-(N-BOC-AMINOMETHYL
1633448
Purity:98%
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94838-55-8)4-(N-BOC-氨甲基)苯胺
LE1633448
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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